molecular formula C27H20N4O5 B2784157 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1223952-08-6

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2784157
CAS No.: 1223952-08-6
M. Wt: 480.48
InChI Key: YWSPDKIKXDQAED-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 1,3-benzodioxole group and at position 5 with an acetamide-linked 4-phenoxyphenyl moiety. The 1,3-benzodioxole moiety is an electron-rich aromatic system known to enhance metabolic stability and binding affinity in medicinal chemistry, while the 4-phenoxyphenyl group contributes steric bulk and lipophilicity . Synthetic routes may involve condensation of pyrazolo-pyrazinone intermediates with α-chloroacetamides, as inferred from analogous reactions in .

Properties

CAS No.

1223952-08-6

Molecular Formula

C27H20N4O5

Molecular Weight

480.48

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C27H20N4O5/c32-26(28-19-7-9-21(10-8-19)36-20-4-2-1-3-5-20)16-30-12-13-31-23(27(30)33)15-22(29-31)18-6-11-24-25(14-18)35-17-34-24/h1-15H,16-17H2,(H,28,32)

InChI Key

YWSPDKIKXDQAED-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide (CAS Number: 1223801-92-0) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4O4C_{22}H_{18}N_{4}O_{4}, with a molecular weight of approximately 406.40 g/mol. The structure includes a benzodioxole moiety , a pyrazolo[1,5-a]pyrazine core , and an N-(4-phenoxyphenyl)acetamide group , which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is proposed that the compound may act as an enzyme inhibitor or receptor modulator . The inhibition of certain enzymes can lead to the disruption of cellular processes, such as:

  • Inhibition of Tubulin Polymerization : This action can result in cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Receptor Activity : Interaction with receptor proteins may alter signaling pathways critical for cell survival and proliferation.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise as an anti-inflammatory agent . It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation.

Case Studies

Several studies have reported on the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
    • Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved PARP and active caspase-3.
  • Anti-inflammatory Study :
    • In a murine model of inflammation, administration of the compound significantly reduced paw edema and levels of TNF-alpha and IL-6 in serum, highlighting its potential therapeutic effects in inflammatory diseases.

Data Summary Table

PropertyValue
Molecular FormulaC22H18N4O4
Molecular Weight406.40 g/mol
CAS Number1223801-92-0
Anticancer IC50~25 µM
Anti-inflammatory EffectReduced TNF-alpha & IL-6

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Reference Core Heterocycle Key Substituents Notable Features
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(1,3-benzodioxol-5-yl); N-(4-phenoxyphenyl) High lipophilicity; aromatic bulk
Pyrazolo[1,5-a]pyrazin-4-one 2-(1,3-benzodioxol-5-yl); N-(3-fluoro-4-methylphenyl) Fluorine enhances stability
Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-fluorophenyl); N-(furan-2-ylmethyl) Furan improves solubility
Triazolo[1,5-a]pyrimidine Acetyl hydrazone derivatives Chiral centers boost bioactivity
Triazolo[1,5-a]pyrimidine 1,2,4-triazole-5-thione Schiff bases Antiviral activity (TMV inhibition)
Quinazoline-pyrazole hybrid Aldehyde hydrazones Antimicrobial effects

Key Observations :

  • Heterocyclic Core: The pyrazolo-pyrazinone core in the target compound (vs. triazolopyrimidines in ) may confer distinct electronic properties, influencing binding to targets like kinases or carbonic anhydrases .
  • The 1,3-benzodioxole substituent (shared with ) may improve metabolic stability compared to 4-fluorophenyl () due to reduced oxidative metabolism .

Bioactivity Insights from Analogous Compounds

Table 2: Reported Bioactivities of Structurally Related Compounds

Compound Reference Bioactivity Profile Mechanism/Application Insights
Carbonic anhydrase inhibition; cytotoxicity Benzenesulfonamide derivatives target tumor-associated isoforms
Herbicidal (e.g., 70% inhibition at 100 μg/mL); antifungal Acetyl hydrazone groups disrupt cell membranes
Antiviral (41–43% TMV inhibition at 500 μg/mL) Schiff bases enhance electron-deficient interactions
Antimicrobial (e.g., 80% inhibition of Fusarium graminearum) Quinazoline-pyrazole hybrids inhibit fungal enzymes

Hypotheses for Target Compound :

  • The phenoxyphenyl substituent may align with herbicidal or antifungal activities observed in and , though empirical validation is needed.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound's activity is attributed to its heterocyclic core (pyrazolo[1,5-a]pyrazinone) and substituents, including the benzodioxole moiety and the 4-phenoxyphenylacetamide group. These elements facilitate interactions with targets like kinases or ion channels. The benzodioxole group enhances lipophilicity and metabolic stability, while the pyrazinone ring contributes to hydrogen bonding with biological receptors .

Q. What are the critical parameters for optimizing its synthesis?

Synthesis requires multi-step reactions, including cyclization of pyrazole precursors and coupling with acetamide derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction yields by stabilizing intermediates .
  • Catalysts : Bases like NaH or K₂CO₃ facilitate deprotonation during amide bond formation .
  • Temperature control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates .

Q. How is the compound characterized to confirm purity and structure?

Analytical methods include:

  • NMR spectroscopy for verifying substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC (≥95% purity) with UV detection at 254 nm .

Q. What in vitro assays are used to evaluate its anti-inflammatory potential?

Standard assays include:

  • COX-1/COX-2 inhibition (enzyme immunoassays) to measure IC₅₀ values .
  • NF-κB pathway modulation in macrophage cell lines (e.g., RAW 264.7) using luciferase reporters .

Advanced Research Questions

Q. How can contradictory data on its biological activity across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell type, concentration range). Mitigation strategies:

  • Dose-response validation : Test activity across 3–4 log units to confirm potency thresholds .
  • Structural analogs : Compare activity of derivatives to isolate critical functional groups .
  • Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

Q. What computational approaches predict its binding modes to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., JAK2, EGFR) to map interactions with the pyrazinone core .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. How can its metabolic stability be improved for in vivo studies?

Strategies include:

  • Deuterium incorporation at metabolically labile sites (e.g., benzodioxole methyl groups) .
  • Prodrug design : Mask acetamide groups with enzymatically cleavable linkers (e.g., esterase-sensitive) .

Q. What methods identify reactive electrophilic sites in its structure?

  • Reactivity assays : Incubate with glutathione (GSH) and analyze adducts via LC-MS to detect thiol-trappable electrophiles .
  • DFT calculations : Compute Fukui indices to predict nucleophilic attack sites .

Q. How does its pharmacokinetic profile compare to structurally related compounds?

  • In vitro ADME : Use Caco-2 monolayers for permeability and microsomal stability assays (e.g., human liver microsomes) .
  • Structural analogs : Compare logP values and plasma protein binding (e.g., derivatives with trifluoromethyl groups show improved half-lives) .

Q. What strategies validate its mechanism of action in arrhythmia models?

  • Patch-clamp electrophysiology : Assess hERG channel inhibition in HEK293 cells to evaluate cardiac safety .
  • In vivo telemetry : Monitor ECG parameters in rodent models after oral administration .

Methodological Considerations

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Synthesis Scalability : Optimize solvent recovery (e.g., ethanol/water azeotrope) to reduce costs during scale-up .
  • Metabolic Profiling : Use hepatocyte co-cultures with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .

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